molecular formula C7H8N2O3 B147289 2-Methoxy-4-nitroaniline CAS No. 97-52-9

2-Methoxy-4-nitroaniline

Cat. No. B147289
CAS RN: 97-52-9
M. Wt: 168.15 g/mol
InChI Key: GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroaniline is a chemical compound that has been studied for its selective induction of cytochrome P450IA2 (CYP1A2) in rat liver. It is one of the products formed from the azo-reduction and/or N-oxidation of 2-methoxy-4-amino-azo-benzene. This compound is particularly noteworthy for its selectivity towards inducing CYP1A2, and it possesses the smallest molecular size among known CYP1A2 inducers .

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitroaniline has been approached through various methods. One such method involves starting with 4-methoxyaniline and performing a series of reactions including acetylation, nitration, and reduction. This synthesis route has been reported to achieve a product yield of 71%, which is an improvement over the previously reported yield of 65% . Another study reports the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, from 4-methoxyaniline through cyclization, nitration, and chlorination, achieving an 85% yield . Additionally, a solvent-based synthesis method for 2-nitro-p-methoxyaniline has been developed using carbon tetrachloride, yielding over 75.83% of the product .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-Methoxy-4-nitroaniline have been investigated using various spectroscopic techniques. The study of its vibrational spectra was aided by normal coordinate analysis following the scaled quantum mechanical force field methodology. Density functional theory (DFT) was applied to explore the nonlinear optical properties of the molecule, highlighting the importance of pi-conjugated systems and the influence of substituents like amino, nitro, and methoxy groups on the structure and properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 2-Methoxy-4-nitroaniline has been explored in the context of its ability to induce CYP1A enzymes in the liver. The compound's selectivity for CYP1A2 induction is significant, as it was more selective than its precursor, 2-methoxy-4-aminoazobenzene . The effects of electron charge transfer on the molecule's structure and properties have also been examined, with the study of its nonlinear optical properties suggesting potential applications in this field .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4-nitroaniline are closely related to its molecular structure and the presence of functional groups. The spectroscopic analysis provides insights into the electronic absorption and vibrational spectra, which are consistent with the calculated results and experimental data. The solvent effects on these properties have been calculated using time-dependent DFT in combination with the polarized continuum model, showing good agreement with experimental measurements .

Scientific Research Applications

Specific Scientific Field

Materials Science, specifically in the field of Nonlinear Optics .

Summary of the Application

2-Methoxy-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These organic nonlinear optic (NLO) materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Methods of Application or Experimental Procedures

The organic aromatic 2-Methoxy-4-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .

Results or Outcomes

The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 2-Methoxy-4-nitroaniline single crystal .

Dyeing Processes

Specific Scientific Field

Textile Industry .

Summary of the Application

2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry . It is also used as a chromogenic agent in printing processes .

Results or Outcomes

Synthesis of New Compounds

Specific Scientific Field

Chemical Research and Development .

Summary of the Application

2-Methoxy-4-nitroaniline finds applications in research and development laboratories . Its reactivity makes it an invaluable starting material for synthesizing new compounds .

Results or Outcomes

Photometric Reagent

Specific Scientific Field

Analytical Chemistry .

Summary of the Application

2-Methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

Results or Outcomes

Synthesis of Azo Dyes and Pigment Yellow 74

Specific Scientific Field

Chemical Industry .

Summary of the Application

2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Results or Outcomes

Production of Antineoplastic Drugs

Specific Scientific Field

Pharmaceutical Industry .

Summary of the Application

2-Methoxy-4-nitroaniline is important in the production of some antineoplastic drugs .

Results or Outcomes

Dyeing Textiles, Leather Goods, and Paper Products

Specific Scientific Field

Textile and Paper Industry .

Summary of the Application

2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. Its vibrant orange to red colors make it desirable for dyeing textiles, leather goods, and paper products .

Results or Outcomes

Synthesis of Dyes and Pigments

Specific Scientific Field

Chemical Industry .

Summary of the Application

2-Methoxy-4-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies .

Safety And Hazards

2-Methoxy-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H351-H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
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InChI Key

GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
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Molecular Formula

C7H8N2O3
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DSSTOX Substance ID

DTXSID0038700
Record name 2-Methoxy-4-nitroaniline
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS]
Record name Benzenamine, 2-methoxy-4-nitro-
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Product Name

2-Methoxy-4-nitroaniline

CAS RN

97-52-9
Record name 2-Methoxy-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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